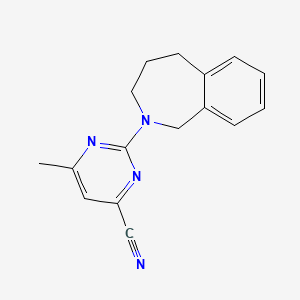
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid, also known as MOTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOTAP is a thiadiazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammatory and cancer pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, it has been shown to reduce inflammation in models of rheumatoid arthritis and to inhibit the growth of tumors in models of cancer. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid. One area of interest is its potential as a chemotherapy agent for cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a herbicide in agriculture. Studies are needed to determine its effectiveness in controlling weeds and its impact on non-target organisms. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid and its potential applications in materials science.
Méthodes De Synthèse
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylthiadiazole with ethyl acetoacetate and acetic anhydride. The resulting intermediate is then reacted with sodium hydroxide to form the final product, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid. The synthesis of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, and as a chemotherapy agent for cancer. In agriculture, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied for its ability to form self-assembled monolayers on metal surfaces, which could have applications in nanotechnology.
Propriétés
IUPAC Name |
2-methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-3(6(11)12)5(10)8-4-2-7-9-13-4/h2-3H,1H3,(H,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZBXOBASHNJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=NS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)
![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)